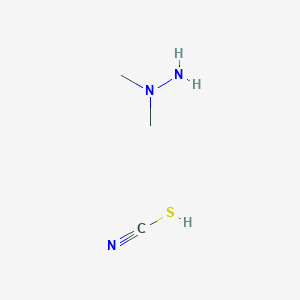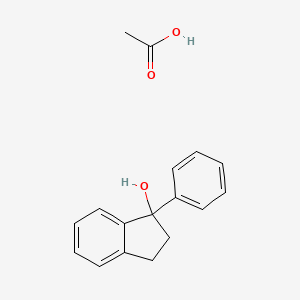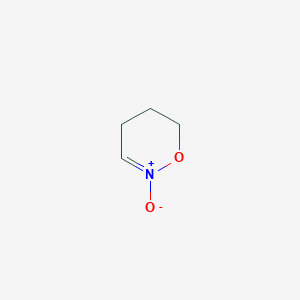
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine typically involves the reaction of chloro oximes with enol ethers in the presence of sodium carbonate . This method allows for the formation of the oxazine ring under mild conditions. Another approach involves the cyclo condensation of cyanoacetamides with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrone derivatives.
Reduction: Reduction reactions can convert the oxazine ring into other heterocyclic structures.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound include nitrone derivatives, reduced heterocycles, and various substituted oxazines .
Wissenschaftliche Forschungsanwendungen
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine involves its interaction with various molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access . The pathways involved in its action depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine include:
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one
- 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides
- 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
219835-06-0 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
2-oxido-5,6-dihydro-4H-oxazin-2-ium |
InChI |
InChI=1S/C4H7NO2/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |
InChI-Schlüssel |
RGDHVMJTFGPZEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=[N+](OC1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

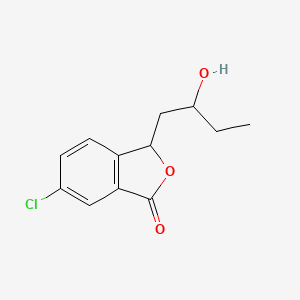
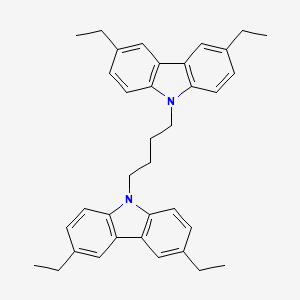
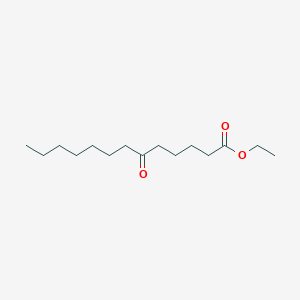
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
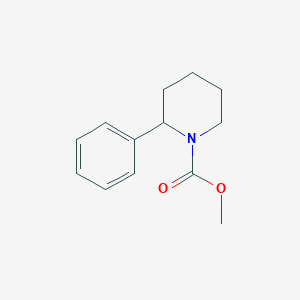


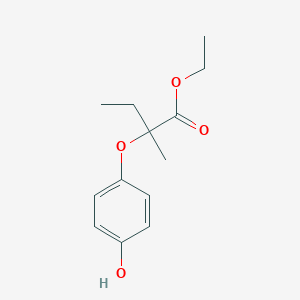
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
